An In-depth Technical Guide to the Basic Properties and Applications of 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and its Analogs
An In-depth Technical Guide to the Basic Properties and Applications of 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and its Analogs
Authored by: A Senior Application Scientist
Abstract
The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating significant potential across a range of therapeutic areas. This technical guide provides an in-depth analysis of the core basic properties, synthesis, and burgeoning applications of this chemical class, with a specific focus on the 1,3-dimethyl derivative. We will explore its role as a novel chemotype for δ-opioid receptor (DOR) agonism, its mechanism as a pan-inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylases for the potential treatment of anemia, and its myelostimulatory properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile spirohydantoin system.
Introduction: The Rise of a Privileged Spirocyclic Scaffold
The hydantoin, or imidazolidine-2,4-dione, ring is a well-established pharmacophore found in numerous approved drugs.[1] The spirocyclic fusion of this moiety with a piperidine ring to form the 1,3,8-triazaspiro[4.5]decane-2,4-dione core has unlocked novel chemical space and biological activities. This guide focuses on the N,N'-dimethylated analog, 1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, and its closely related derivatives, which are at the forefront of several drug discovery programs. These compounds offer unique three-dimensional structures that can be finely tuned to achieve high target affinity and selectivity.
The core structure presents multiple points for chemical modification, allowing for the optimization of pharmacokinetic and pharmacodynamic properties. This has led to the identification of derivatives with potential applications in treating neurological disorders, anemia, and conditions requiring immune modulation.[2][3][4]
Physicochemical and Structural Properties
While extensive experimental data for the specific 1,3-dimethyl derivative is not widely published, we can infer its general properties from the parent compound and related analogs. The hydrochloride salt of 1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has been synthesized and is commercially available as a solid with a purity of 95%.[5]
Table 1: Physicochemical Properties of 1,3,8-Triazaspiro[4.5]decane-2,4-dione and a Related Analog
| Property | 1,3,8-Triazaspiro[4.5]decane-2,4-dione (Parent Compound) | 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione |
| Molecular Formula | C₇H₁₁N₃O₂[6] | C₁₅H₁₈N₂O₂[1] |
| Molecular Weight | 169.18 g/mol [6] | 258.32 g/mol [1] |
| Melting Point | Not reported | 211-214 °C[1] |
| XLogP3 | -1.1[6] | Not reported |
| Physical Form | Solid[7] | Pale yellow crystalline product[1] |
Note: The data presented is for the parent compound and a related analog due to the limited availability of specific experimental data for 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione.
The presence of the two methyl groups in the 1,3-dimethyl derivative would be expected to increase its lipophilicity compared to the parent compound. The basic nitrogen in the piperidine ring (at position 8) is a key feature, allowing for salt formation and influencing the compound's solubility and pharmacokinetic profile.
Synthesis and Characterization
General Synthetic Strategies
The synthesis of N-substituted 1,3,8-triazaspiro[4.5]decane-2,4-diones can be achieved through several routes. A common approach involves the Bucherer-Bergs or Strecker synthesis, starting from a suitable N-substituted 4-piperidone.[4]
A well-documented, cost-effective, and high-yield three-step synthesis for the related 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione provides a blueprint for the synthesis of the 1,3-dimethyl analog.[8] This method avoids the use of highly toxic reagents like sodium cyanide.[8]
Exemplar Synthesis of a 1-Methyl Analog
The following protocol is adapted from a patented method for the synthesis of 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and serves as a representative example.[8]
Step 1: Formation of the Hydantoin Precursor
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Urea, diethyl oxalate, and ammonium carbonate are reacted in the presence of sodium in a suitable solvent like anhydrous methanol.[8]
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This initial reaction forms the primary product, a hydantoin precursor.[8]
Step 2: Acid-mediated Conversion
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The primary product is then treated with concentrated hydrochloric acid to yield a secondary product.[8]
Step 3: Cyclization and Final Product Formation
-
The secondary product is reacted with an appropriate amino-aldehyde, such as 2-(ethylamino)acetaldehyde, in the presence of potassium ferricyanide.[8]
-
The resulting suspension is concentrated, and the product is isolated by filtration, washed, and dried to yield the final 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione.[8]
To synthesize the 1,3-dimethyl analog, this procedure could be adapted by using N,N'-dimethylurea or a sequential methylation strategy.
Spectroscopic Characterization
For a related compound, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, detailed spectroscopic data has been published.[1] Key characteristic signals to expect for the 1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione would include:
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¹H NMR: Signals corresponding to the two N-methyl groups, as well as the protons of the piperidine ring.
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¹³C NMR: Resonances for the two carbonyl groups of the hydantoin ring, the spiro carbon, the carbons of the piperidine ring, and the two N-methyl carbons.[1]
-
IR Spectroscopy: Characteristic stretching vibrations for the C=O groups of the amide in the hydantoin ring.[1]
-
Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound.
Applications in Drug Development
The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold has shown significant promise in several therapeutic areas.
Delta Opioid Receptor (DOR) Agonism
Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as a novel chemotype of selective DOR agonists.[2][9] This is particularly significant as previous DOR agonists have been hampered by adverse effects such as seizures.[9] This novel class of compounds exhibits a desirable pharmacological profile with low recruitment of β-arrestin 2, suggesting a reduced potential for the adverse effects associated with earlier DOR agonists.[9][10]
Mechanism of Action: These compounds are thought to bind to the orthosteric site of the DOR, leading to G-protein-mediated signaling with minimal β-arrestin involvement.[2][9] This biased agonism is a highly sought-after property in modern GPCR drug discovery, as it may separate the therapeutic effects from the undesirable side effects.
Caption: Proposed mechanism of biased agonism at the δ-opioid receptor.
Experimental Protocol: Competitive Radioligand Binding Assay A standard method to determine the binding affinity of these compounds for the DOR is a competitive radioligand binding assay.[9]
-
Prepare cell membranes from a cell line expressing the human DOR.
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Incubate the membranes with a known concentration of a radiolabeled DOR antagonist (e.g., [³H]naltrindole).
-
Add increasing concentrations of the test compound (1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione derivative).
-
After incubation, separate the bound and free radioligand by filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
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The IC₅₀ value (concentration of test compound that inhibits 50% of radioligand binding) is determined and used to calculate the binding affinity (Ki).
Inhibition of HIF Prolyl Hydroxylase (PHD)
The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold is also the basis for a class of pan-inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs).[3] These enzymes are key regulators of the cellular response to hypoxia. By inhibiting PHDs, these compounds can stabilize HIF-α, leading to the transcription of genes involved in erythropoiesis, such as erythropoietin (EPO).[3][11] This makes them attractive candidates for the treatment of anemia, particularly in patients with chronic kidney disease.
Mechanism of Action: Under normal oxygen levels (normoxia), PHDs hydroxylate specific proline residues on the HIF-α subunit. This modification targets HIF-α for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. The spirohydantoin inhibitors block the active site of the PHDs, preventing this hydroxylation. As a result, HIF-α is stabilized, translocates to the nucleus, dimerizes with HIF-β, and activates the expression of target genes.[12][13]
Caption: Mechanism of HIF-α stabilization by PHD inhibitors.
Myelostimulating Properties
Certain derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have demonstrated myelostimulating activity in preclinical models.[4] In a cyclophosphamide-induced myelodepression model, these compounds were shown to significantly accelerate the regeneration of the lymphocyte and granulocyte pools in the bone marrow.[4] This suggests potential applications in treating neutropenia, a common side effect of chemotherapy. The exact mechanism for this myelostimulating activity is still under investigation but may be related to the modulation of hematopoietic growth factors or their receptors.
Safety and Toxicology
For the parent compound, 1,3,8-triazaspiro[4.5]decane-2,4-dione, GHS hazard information indicates that it is harmful if swallowed (Acute Toxicity, Oral, Category 4).[6] As with any research chemical, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. Specific toxicological data for the 1,3-dimethyl derivative is not publicly available, and it should be handled with care, assuming it has a similar or greater toxicity profile than the parent compound until further data is available.
Conclusion and Future Directions
The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold, including the 1,3-dimethyl derivative, represents a highly versatile and promising platform for the development of novel therapeutics. Its demonstrated activities as a biased DOR agonist, a HIF-PHD inhibitor, and a myelostimulatory agent highlight its potential to address unmet medical needs in pain management, neurology, hematology, and oncology.
Future research should focus on obtaining detailed experimental data for specific analogs like 1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione to fully characterize their physicochemical properties and safety profiles. Further optimization of this scaffold through medicinal chemistry efforts is likely to yield clinical candidates with improved efficacy and safety. The exploration of this chemical space is a vibrant and promising area of drug discovery.
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